molecular formula C11H15NO3 B13523138 3-(4-Methylcyclohexyl)isoxazole-5-carboxylic acid

3-(4-Methylcyclohexyl)isoxazole-5-carboxylic acid

Cat. No.: B13523138
M. Wt: 209.24 g/mol
InChI Key: QMEULRRWOFPONM-UHFFFAOYSA-N
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Description

3-(4-Methylcyclohexyl)isoxazole-5-carboxylic acid is a heterocyclic compound featuring an isoxazole ring substituted with a 4-methylcyclohexyl group and a carboxylic acid group. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoxazole derivatives, including 3-(4-Methylcyclohexyl)isoxazole-5-carboxylic acid, typically involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition of nitrile oxides with alkynes . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free methods are also being explored to reduce costs and environmental impact .

Industrial Production Methods

Industrial production of isoxazole derivatives often employs scalable and efficient synthetic routes. For example, the use of tert-butyl nitrite or isoamyl nitrite enables an efficient, one-pot approach for the synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes under conventional heating conditions .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylcyclohexyl)isoxazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

3-(4-Methylcyclohexyl)isoxazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive isoxazole moiety.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 3-(4-Methylcyclohexyl)isoxazole-5-carboxylic acid involves its interaction with specific molecular targets. Isoxazole derivatives are known to interact with enzymes and receptors, modulating their activity. The exact pathways and targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methylcyclohexyl)isoxazole-5-carboxylic acid is unique due to its specific substitution pattern, which can impart distinct biological activities and chemical properties compared to other isoxazole derivatives .

Biological Activity

3-(4-Methylcyclohexyl)isoxazole-5-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of immunology and oncology. This article aims to synthesize existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

The compound belongs to the isoxazole family, characterized by a five-membered ring containing nitrogen and oxygen. The synthesis typically involves reactions that introduce the isoxazole moiety into various organic frameworks. For instance, methods have been developed to create derivatives with specific biological properties by modifying substituents on the isoxazole ring.

Biological Activity Overview

Research has indicated that derivatives of isoxazole compounds exhibit a range of biological activities, including immunosuppressive and anticancer effects. Below are key findings related to the biological activity of this compound:

Immunosuppressive Properties

Studies have shown that certain isoxazole derivatives can inhibit the proliferation of peripheral blood mononuclear cells (PBMCs). For instance, compounds similar to this compound demonstrated significant inhibition of phytohemagglutinin A (PHA)-induced PBMC proliferation in vitro. The mechanism appears to involve modulation of cytokine production, particularly tumor necrosis factor-alpha (TNF-α) .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In various studies, isoxazole derivatives were tested against multiple cancer cell lines, including Huh7 (liver), MCF7 (breast), and HCT116 (colon). Results indicated that these compounds could induce cell cycle arrest and apoptosis in cancer cells, with IC50 values ranging from low micromolar concentrations (0.7 to 35.2 µM) .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
ImmunosuppressiveInhibition of PHA-induced PBMC proliferation
AnticancerInduction of apoptosis in cancer cell lines
Cytokine ModulationInhibition of TNF-α production

Case Studies

  • Immunosuppressive Effects :
    A study involving various isoxazole derivatives highlighted that this compound significantly reduced TNF-α levels in human whole blood cultures following lipopolysaccharide (LPS) stimulation. This suggests a potential application in conditions requiring immune modulation .
  • Anticancer Efficacy :
    In an experimental setup assessing the cytotoxic effects on liver cancer cells, treatment with the compound led to a marked decrease in cell viability and an increase in apoptotic markers such as caspases and NF-κB1 expression. These findings underscore its potential as a therapeutic agent in oncology .

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

3-(4-methylcyclohexyl)-1,2-oxazole-5-carboxylic acid

InChI

InChI=1S/C11H15NO3/c1-7-2-4-8(5-3-7)9-6-10(11(13)14)15-12-9/h6-8H,2-5H2,1H3,(H,13,14)

InChI Key

QMEULRRWOFPONM-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)C2=NOC(=C2)C(=O)O

Origin of Product

United States

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